Oseltamivir-13C2,d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-13C2,d3 Acid is a labeled analogue of Oseltamivir Acid, which is the active metabolite of Oseltamivir Phosphate. Oseltamivir Acid is known for its antiviral properties, particularly against influenza viruses A and B. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, including pharmacokinetic studies and metabolic research .
Preparation Methods
The synthesis of Oseltamivir-13C2,d3 Acid involves the incorporation of stable isotopes of carbon and hydrogen into the Oseltamivir Acid molecule. One common method for preparing Oseltamivir and its isomers involves the use of neighboring group participation at room temperature under Mitsunobu reaction conditions . This method is efficient, mild, and suitable for industrial production. The process typically involves the use of triphenylphosphine and azodicarboxylic acid as reagents .
Chemical Reactions Analysis
Oseltamivir-13C2,d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oseltamivir-13C2,d3 Acid has a wide range of scientific research applications:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Helps in studying metabolic pathways in vivo.
Medicine: Used to study the pharmacokinetics and metabolic profiles of Oseltamivir.
Mechanism of Action
Oseltamivir-13C2,d3 Acid exerts its effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the budding of new viral particles from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzymes of influenza viruses A and B .
Comparison with Similar Compounds
Oseltamivir-13C2,d3 Acid is unique due to its stable isotope labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Oseltamivir Acid: The non-labeled active metabolite of Oseltamivir Phosphate.
Oseltamivir Acid-d3: Labeled with deuterium only.
Oseltamivir Acid-13C: Labeled with carbon-13 only.
These similar compounds share the same antiviral properties but differ in their labeling, which affects their specific applications in research.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3+1D3,8+1 |
InChI Key |
NENPYTRHICXVCS-IPFGNOKOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.